molecular formula C10H7N5O3 B1450144 (6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid CAS No. 1030456-82-6

(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid

Cat. No.: B1450144
CAS No.: 1030456-82-6
M. Wt: 245.19 g/mol
InChI Key: PJQJNOAYIKWGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid” is a compound that contains a 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . This heterocycle has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of TP derivatives has been reported in various studies . The TP heterocycle has found numerous applications in medicinal chemistry due to its structural similarities with the purine ring .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: c1cn(c(=O)c2c1n3c(nc2)ncn3)CC(=O)O . The TP heterocycle is an example of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Methods : Research has demonstrated methods for synthesizing various triazolopyrimidine derivatives, which may include compounds similar to (6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid. These methods involve reactions with different amines and acetic acid to yield specific triazolopyrimidine products (Amr et al., 2016), (Britsun et al., 2006).
  • Molecular Structure Determination : Studies have focused on the X-ray structural determination of these compounds, providing insights into their molecular configurations and potential for further applications (Amr et al., 2016), (Britsun et al., 2006).

Biological Activities and Applications

  • Antimicrobial Activity : Some triazolopyrimidine derivatives have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial agents (Xiao et al., 2014).
  • Antiproliferative and Antitumor Effects : Research has also explored the antiproliferative effects of triazolopyrimidine derivatives on cancer cell lines, indicating their potential use in cancer therapy (Ibrahim, 2009).

Chemical Properties and Synthesis

  • Versatile Synthesis Routes : The synthesis of triazolopyrimidines has been achieved through various chemical reactions, showing the versatility of these compounds in chemical synthesis (Abdelrazek et al., 2019).
  • Derivative Formation : Studies have demonstrated the formation of new derivatives of triazolopyrimidines, which could be relevant to the synthesis and applications of this compound (Hassneen & Abdallah, 2003).

Future Directions

The TP heterocycle has found numerous applications in medicinal chemistry and has been proposed as a possible surrogate of the purine ring . Therefore, it is expected that future research will continue to explore the potential applications of TP derivatives, including “(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid”, in drug design and other areas of medicinal chemistry.

Biochemical Analysis

Biochemical Properties

(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it can interact with enzymes such as kinases and phosphatases, leading to alterations in phosphorylation states of target proteins. These interactions can modulate signal transduction pathways, influencing cellular responses to external stimuli. Additionally, this compound can bind to specific receptors on the cell surface, triggering downstream signaling cascades that affect gene expression and cellular metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins. It can also affect the cell cycle by regulating the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest at specific phases. Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit kinases by competing with ATP for binding to the kinase active site, thereby preventing phosphorylation of target proteins. Additionally, this compound can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression. These interactions can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the duration of exposure. In in vitro studies, prolonged exposure to this compound can lead to sustained inhibition of metabolic enzymes, resulting in cumulative effects on cellular metabolism and function. In in vivo studies, the compound’s stability and degradation can be influenced by factors such as enzymatic activity and metabolic rate .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites in these organs. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing adverse effects. These findings highlight the importance of dosage optimization in preclinical studies to ensure the safety and efficacy of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolites can further interact with other metabolic enzymes, affecting the overall metabolic flux and levels of key metabolites. Additionally, this compound can influence the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation, thereby impacting cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and organic cation transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can be affected by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it interacts with transcription factors and modulates gene expression. Alternatively, this compound can be directed to the mitochondria, where it affects mitochondrial enzymes and influences cellular energy production. The subcellular localization of this compound can determine its specific effects on cellular function and metabolism .

Properties

IUPAC Name

2-(10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O3/c16-8(17)4-14-2-1-7-6(9(14)18)3-11-10-12-5-13-15(7)10/h1-3,5H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQJNOAYIKWGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.